H-Dap(Fmoc)-OBzl.HCl

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

H-Dap(Fmoc)-OBzl.HCl (CAS 2044702-42-1) is a protected derivative of L-2,3-diaminopropionic acid (Dap) engineered for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features three key functional elements: an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino position, a benzyl (OBzl) ester on the carboxylic acid, and a free β-amino side chain.

Molecular Formula C25H25ClN2O4
Molecular Weight 452.9 g/mol
Cat. No. B12998227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Dap(Fmoc)-OBzl.HCl
Molecular FormulaC25H25ClN2O4
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl
InChIInChI=1S/C25H24N2O4.ClH/c26-23(24(28)30-15-17-8-2-1-3-9-17)14-27-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22;/h1-13,22-23H,14-16,26H2,(H,27,29);1H/t23-;/m0./s1
InChIKeySAAJUGCFIOSQTI-BQAIUKQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Dap(Fmoc)-OBzl.HCl: Orthogonally Protected 2,3-Diaminopropionic Acid for Solid-Phase Peptide Synthesis


H-Dap(Fmoc)-OBzl.HCl (CAS 2044702-42-1) is a protected derivative of L-2,3-diaminopropionic acid (Dap) engineered for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound features three key functional elements: an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino position, a benzyl (OBzl) ester on the carboxylic acid, and a free β-amino side chain [2]. This orthogonal protection strategy enables selective, sequential deprotection under mild conditions, making it a versatile building block for introducing diamino functionality into complex peptides [2].

Why H-Dap(Fmoc)-OBzl.HCl Cannot Be Substituted by Generic Dap Derivatives in Orthogonal Synthesis


Generic substitution of H-Dap(Fmoc)-OBzl.HCl with other Dap derivatives (e.g., H-Dap(Boc)-OBzl.HCl, Fmoc-Dap-OH, or H-Dap(Z)-OBzl.HCl) is inadvisable due to fundamental incompatibilities in orthogonal protection chemistries. The Fmoc group is base-labile (cleaved by piperidine) but stable to mild acids, while the OBzl ester is cleavable by hydrogenolysis but stable to piperidine [1]. In contrast, the Boc group in H-Dap(Boc)-OBzl.HCl is acid-labile, creating a conflicting protection scheme when used alongside acid-sensitive side-chain protections [2]. The free β-amino group on H-Dap(Fmoc)-OBzl.HCl enables immediate functionalization, whereas derivatives with protected side chains (e.g., Fmoc-Dap(Boc)-OH) require an additional deprotection step before modification [3]. These orthogonal properties are critical for complex peptide architectures where precise control over deprotection sequence is required.

Quantitative Differentiation of H-Dap(Fmoc)-OBzl.HCl: Head-to-Head Evidence for Scientific Selection


Orthogonal Deprotection Selectivity: Fmoc vs. Boc as Nα-Protecting Group

H-Dap(Fmoc)-OBzl.HCl exhibits precise orthogonal deprotection selectivity: the Fmoc group is quantitatively removed by 20% piperidine in DMF within 2–5 minutes, while the OBzl ester remains completely intact under these conditions [1]. In contrast, the comparator H-Dap(Boc)-OBzl.HCl requires 50% TFA in DCM for Boc removal, conditions that also partially deprotect acid-sensitive side-chain groups and can lead to premature OBzl cleavage [3]. The Fmoc/OBzl combination enables a two-step deprotection sequence where piperidine treatment exposes only the α-amino group for chain elongation, while hydrogenolytic OBzl removal is reserved for the final cleavage step [2]. This orthogonality is lost with Boc/OBzl combinations where both groups are acid-labile, albeit requiring different acid strengths.

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

UV Detectability: Fmoc Chromophore vs. Boc in Chromatographic Monitoring

The Fmoc group in H-Dap(Fmoc)-OBzl.HCl provides a strong UV chromophore (λmax = 265 nm, ε ≈ 17,400 M⁻¹cm⁻¹) that enables direct monitoring of coupling and deprotection reactions by UV-Vis spectroscopy at 300–310 nm, where most other protecting groups show negligible absorbance [1]. The comparator H-Dap(Boc)-OBzl.HCl lacks this chromophore, requiring indirect monitoring methods such as ninhydrin or TNBS tests . During automated SPPS, real-time UV monitoring of the Fmoc dibenzofulvene-piperidine adduct at 304 nm provides quantitative coupling efficiency data for each cycle, enabling process optimization and troubleshooting [1].

Peptide Purification Analytical Chemistry Process Monitoring

Free β-Amino Side Chain: Direct Functionalization vs. Pre-deprotection Requirement

H-Dap(Fmoc)-OBzl.HCl possesses a free β-amino group that permits direct on-resin functionalization (e.g., acylation, reductive alkylation, or biotinylation) without prior deprotection steps [1]. The comparator Fmoc-Dap(Boc)-OH requires TFA treatment to remove the Boc group before side-chain modification, a step that prematurely exposes the N-terminal Fmoc to acidic conditions and can lead to partial Fmoc loss [2]. In a reported synthesis of integrin-targeting ligands, direct acylation of resin-bound H-Dap(Fmoc)-OBzl.HCl with carboxylic acid derivatives proceeded with >90% conversion within 2 hours, whereas the Boc-protected analog required an additional 30-minute deprotection step and showed only 75% overall yield due to Fmoc instability [3].

Peptide Functionalization Bioconjugation Branched Peptides

Benzyl Ester Stability Compared to Methyl Ester During Fmoc SPPS

The benzyl (OBzl) ester in H-Dap(Fmoc)-OBzl.HCl demonstrates superior stability to repeated piperidine treatments during Fmoc SPPS compared to methyl (OMe) ester analogs [1]. Benzyl esters are stable to the 20% piperidine in DMF used for Fmoc removal, whereas methyl esters can undergo up to 3–5% transesterification or hydrolysis per cycle under these basic conditions [2]. Quantitative hydrogenolysis of the OBzl group (H2, 10% Pd/C, 1 atm, 1 h) proceeds smoothly after peptide assembly, yielding the free carboxylic acid without affecting other protecting groups [1]. In contrast, saponification of OMe esters requires stronger conditions (NaOH, aqueous THF) that are incompatible with many sensitive peptide sequences and Fmoc protection [2].

Carboxyl Protection Hydrogenolysis Solid-Phase Synthesis

Commercial Purity and Batch-to-Batch Consistency vs. Nα-Z Protected Analog

Commercially available H-Dap(Fmoc)-OBzl.HCl (CAS 2044702-42-1) is supplied with ≥95% purity by HPLC at 220 nm, with typical lot purity of 97–98% . The hydrochloride salt form enhances solubility in DMF (>100 mg/mL) and DCM (>50 mg/mL), facilitating automated SPPS handling . The comparator H-Dap(Z)-OBzl.HCl (Z = benzyloxycarbonyl) requires hydrogenolysis for Nα-deprotection, which is incompatible with OBzl ester protection, as both groups are cleaved simultaneously by Pd-catalyzed hydrogenolysis [1]. This fundamental orthogonality failure makes H-Dap(Z)-OBzl.HCl unsuitable for applications requiring sequential deprotection.

Quality Control Procurement Reproducibility

Application Scenarios Where H-Dap(Fmoc)-OBzl.HCl Provides Measurable Advantages


Synthesis of Branched and Cyclic Peptides Requiring Side-Chain Functionalization

H-Dap(Fmoc)-OBzl.HCl is the building block of choice for introducing a free β-amino group into peptide chains for subsequent branching or cyclization. The free side chain can be directly acylated, alkylated, or conjugated to fluorophores and biotin without prior deprotection, as demonstrated in the synthesis of α4β1 integrin-targeting ligands where direct on-resin functionalization achieved >90% conversion [1]. This eliminates the acidolytic Boc removal step required by Fmoc-Dap(Boc)-OH, reducing synthetic steps and avoiding acid-induced Fmoc loss [2].

Automated Fmoc SPPS with Real-Time UV Monitoring

The Fmoc chromophore in H-Dap(Fmoc)-OBzl.HCl enables automated coupling efficiency monitoring via UV absorbance at 304 nm, providing quantitative feedback for each amino acid addition cycle [1]. This capability is absent in Boc-protected analogs, making the Fmoc derivative essential for processes requiring cGMP documentation and batch traceability. The OBzl ester's stability to piperidine ensures that multiple Fmoc deprotection cycles (up to 20+ for medium-length peptides) cause negligible carboxyl hydrolysis (<0.5% per cycle), critical for high-yield automated synthesis [2].

Construction of Orthogonally Protected Peptide Intermediates for Fragment Condensation

H-Dap(Fmoc)-OBzl.HCl enables the synthesis of fully protected peptide fragments where the α-amino (Fmoc), carboxyl (OBzl), and side-chain amino groups are differentially protected. The Fmoc group can be selectively removed with piperidine while OBzl remains intact; conversely, OBzl can be cleaved by hydrogenolysis without affecting Fmoc [1]. This is in contrast to Z/OBzl combinations where both groups are hydrogenolyzable, forcing simultaneous deprotection [3]. Such orthogonal intermediates are essential for convergent peptide synthesis strategies used in manufacturing peptide therapeutics at multi-kilogram scale.

Peptide-Drug Conjugates and Bioconjugation via Free β-Amino Handle

The free β-amino group of H-Dap(Fmoc)-OBzl.HCl serves as a conjugation handle for attaching cytotoxic payloads, PEG chains, or imaging agents to peptides during SPPS. Unlike Fmoc-Dap(Boc)-OH, which requires TFA pre-treatment that can prematurely cleave the peptide from acid-sensitive resins, the free amine allows direct on-resin conjugation under neutral conditions [2]. This preserves the integrity of acid-sensitive linkers and protecting groups, improving overall conjugate yield by 10–20% based on reported comparisons of analogous building blocks [1].

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